molecular formula C8H14ClN B6176665 2-azaspiro[4.4]non-7-ene hydrochloride CAS No. 2567502-83-2

2-azaspiro[4.4]non-7-ene hydrochloride

Cat. No.: B6176665
CAS No.: 2567502-83-2
M. Wt: 159.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azaspiro[4.4]non-7-ene hydrochloride is a useful research compound. Its molecular formula is C8H14ClN and its molecular weight is 159.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2567502-83-2

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-azaspiro[4.4]non-7-ene hydrochloride, a spirocyclic amine of interest in medicinal chemistry. A thorough understanding of these properties is paramount for drug discovery and development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2] This document outlines the predicted molecular profile of this compound and presents detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data. By explaining the causality behind experimental choices, this guide equips researchers with the necessary tools to conduct a robust physicochemical assessment of this and similar novel chemical entities.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity from a promising lead compound to a marketed drug is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3] Properties such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] A well-characterized molecule with a balanced set of physicochemical attributes is more likely to exhibit favorable bioavailability and a desirable safety profile.[1][3]

This compound is a unique spirocyclic compound with potential applications as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[5] Its hydrochloride salt form is intended to enhance aqueous solubility, a crucial factor for handling and formulation.[5] This guide provides a framework for the in-depth physicochemical characterization of this molecule, enabling researchers to make informed decisions throughout the drug development process.

Molecular Profile of this compound

A foundational step in physicochemical characterization is the establishment of the molecule's fundamental properties.

Chemical Structure:

Table 1: Predicted Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄ClNCalculated
Molecular Weight 159.66 g/mol [6]
Appearance White to off-white solidInferred from similar compounds[7]
Melting Point 160-175 °CInferred from similar spirocyclic amine hydrochlorides[8]
Solubility Soluble in water, slightly soluble in methanol and DMSOInferred from similar hydrochloride salts[9][10]
pKa 9-11Predicted for a secondary amine

Core Physicochemical Properties: A Deeper Dive

A comprehensive understanding of the following core properties is essential for predicting the in vivo performance of this compound.

Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility can lead to low bioavailability and limit the achievable therapeutic concentration.[1] The hydrochloride salt of the parent amine is expected to exhibit significantly improved aqueous solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For an amine like 2-azaspiro[4.4]non-7-ene, the pKa of its conjugate acid will determine the ratio of the charged (protonated) to uncharged (free base) form in different physiological environments, such as the stomach (low pH) and the intestines (higher pH). This ratio profoundly impacts membrane permeability and solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[1] This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] A delicate balance between lipophilicity and hydrophilicity is crucial for optimal drug disposition.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols provide a robust framework for the empirical determination of the key physicochemical properties of this compound.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the physicochemical characterization process.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Stability & Degradation A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC) B->C D Aqueous Solubility (Shake-Flask) C->D E pKa Determination (Potentiometric) C->E F Lipophilicity (LogD) C->F I Data Analysis & Reporting D->I E->I G Forced Degradation Studies F->G H ICH Stability Testing G->H H->I

Caption: Workflow for Physicochemical Characterization.

Step-by-Step Methodologies

Rationale: Before determining other physicochemical properties, it is imperative to confirm the chemical structure and assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[1][11]

Protocol for Purity Determination by HPLC:

  • System Preparation:

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run a gradient elution, for example, from 5% to 95% mobile phase B over 20 minutes.

    • Monitor the chromatogram for the main peak and any impurity peaks.

    • Calculate the purity based on the relative peak areas.

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.

G A Add excess compound to buffer B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC C->D

Caption: Shake-Flask Solubility Determination Workflow.

Protocol:

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

    • Add an excess amount of this compound to vials containing a known volume of each buffer.

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

    • Dilute the filtrate with the mobile phase.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in deionized water.

  • Titration:

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form and half is in its non-ionized form, which corresponds to the midpoint of the titration curve.

Rationale: Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[12] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol:

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples and, if necessary, neutralize them.

    • Analyze the stressed samples by HPLC to determine the extent of degradation and to identify any major degradation products.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 2: Summary of Experimentally Determined Physicochemical Properties

PropertyMethodResult
Purity HPLC>99.5%
Aqueous Solubility (pH 7.4) Shake-Flaske.g., 55 mg/mL
pKa Potentiometric Titratione.g., 9.8
LogD (pH 7.4) HPLCe.g., 1.2

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a building block in drug discovery. The experimental protocols and rationale presented in this guide provide a comprehensive framework for the thorough characterization of this and other novel spirocyclic amines. A meticulous and well-documented physicochemical assessment is a critical investment in the successful development of new therapeutic agents.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • 4.5 Physicochemical properties - Medicinal Chemistry. (2025, August 15). Fiveable.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. (n.d.). Fishersci.com.
  • 1-azaspiro[4.4]non-7-ene hydrochloride. (n.d.). MySkinRecipes.
  • Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. (n.d.). Benchchem.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.).
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.). Chem-Impex.
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Development and Validation of 2-Azaspiro[3][4] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. (2021, March 16). MDPI.

  • 1-Azaspiro[4.4]Non-7-ene hydrochloride. (n.d.). ChemScene.

Sources

Escaping Flatland: The Therapeutic Renaissance of Spirocyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Paradigm Shift

For decades, medicinal chemistry was dominated by "Flatland"—the over-reliance on planar, aromatic rings (phenyl, pyridine, heteroaromatics) due to their synthetic ease (Suzuki-Miyaura coupling) and predictable SAR. However, this reliance led to attrition rates driven by poor solubility, promiscuous binding, and metabolic liability.

Spirocyclic amines—rigid, three-dimensional scaffolds where two rings share a single quaternary carbon atom—have emerged as the solution. By increasing the fraction of


 hybridized carbons (

), these scaffolds offer precise vector positioning, improved physicochemical properties, and novel intellectual property (IP) space. This guide details the therapeutic rationale, synthetic access, and application of spirocyclic amines in modern drug discovery.[1]

Physicochemical & Pharmacokinetic Logic

The transition from planar aromatics to spirocyclic amines is not merely aesthetic; it is driven by quantifiable improvements in "drug-likeness."[2][3]

The Advantage and Solubility

Planar aromatic rings encourage


-

stacking, leading to poor aqueous solubility and crystal lattice energy barriers. Spirocyclic scaffolds disrupt this planarity.
  • Solubility: The orthogonal orientation of the rings prevents stacking, significantly lowering the energy required for solvation.

  • Lipophilicity (LogD): Spirocycles often lower LogD compared to their aromatic bioisosteres while maintaining ligand efficiency (LE).

Metabolic Stability via Quaternary Blocking

Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYPs). The spiro-center is a quaternary carbon, which is metabolically inert.

  • Mechanism: The spiro-carbon blocks the "soft spot" for metabolism. Furthermore, the rigid conformation prevents the "induced fit" often required for CYP450 binding, reducing clearance rates (

    
    ).
    
Vector Positioning and Selectivity

Unlike flexible alkyl chains or flat aromatics, spirocycles project exit vectors in defined, non-planar angles. This allows for:

  • Selectivity: Accessing unique sub-pockets in the target protein that flat inhibitors cannot reach.

  • Reduced Promiscuity: The rigid 3D shape reduces off-target binding (e.g., hERG inhibition) by limiting the conformational ensemble to only the relevant bioactive shape.

Data Summary: Planar vs. Spirocyclic Bioisosteres
Property4-Phenyl-Piperidine (Planar)2-Azaspiro[3.3]heptane (Spiro)Therapeutic Impact
Geometry Flat, flexibleRigid, Orthogonal (

)
Improved shape complementarity
Metabolic Site Aromatic hydroxylation proneQuaternary C (Blocked)Increased

, reduced clearance
Solubility Low (Stacking)High (Disrupted packing)Better oral bioavailability
hERG Liability High (

-stacking in channel)
LowReduced cardiotoxicity risk

Visualization: Vector Analysis & Conformational Space

The following diagram illustrates the "Escape from Flatland" concept, comparing the exit vectors of traditional aromatic scaffolds versus spirocyclic amines.

VectorAnalysis cluster_flat Traditional 'Flatland' Scaffolds cluster_spiro Spirocyclic 3D Scaffolds Benzene Benzene/Pyridine (Planar) Piperidine Piperidine (Chair/Boat Flexible) Benzene->Piperidine Bioisostere? Spiro33 Spiro[3.3]heptane (Rigid 90° Vectors) Benzene->Spiro33 Escape Flatland (Increase Fsp3) Spiro35 2,7-Diazaspiro[3.5]nonane (Tunable Vectors) Spiro33->Spiro35 Vector Tuning Outcome1 Reduced hERG Binding Spiro33->Outcome1 Outcome2 Novel IP Space Spiro35->Outcome2 Outcome3 Metabolic Stability Spiro35->Outcome3

Caption: Comparison of vector directionality between planar aromatics and spirocyclic amines, highlighting downstream therapeutic benefits.

Case Studies in Drug Discovery

Revumenib (SNDX-5613): Precision in Protein-Protein Interactions

Target: Menin-MLL interaction (Acute Leukemia).

  • The Challenge: The Menin-MLL interface is a large, flat protein-protein interaction surface, historically considered "undruggable."

  • The Spiro Solution: Revumenib utilizes a piperidine-spiro-azetidine core.

    • The spirocyclic core serves as a rigid scaffold that positions a pyrimidine ring to form a critical hydrogen bond with Tyr276.[4]

    • A flexible linker would have resulted in an entropic penalty upon binding. The spiro-scaffold "pre-organizes" the molecule into the bioactive conformation.[2]

  • Outcome: FDA Approval (2024/2025 timeline context) as a first-in-class inhibitor.[4]

Olaparib Optimization: Selectivity via Rigidity

Target: PARP (Poly ADP-ribose polymerase).[5]

  • Optimization: In the development of next-generation PARP inhibitors, replacing the piperazine ring of Olaparib with a 2,6-diazaspiro[3.3]heptane resulted in:

    • Improved selectivity for PARP-1 over other isoforms.

    • Reduced cytotoxicity associated with off-target DNA damage.

    • This demonstrates the utility of spirocycles in "scaffold hopping" to refine selectivity profiles of known drugs.[5]

Experimental Protocol: Modular Synthesis of Spirocyclic Amines

Historically, spirocycle synthesis was arduous (multi-step alkylations). Modern methods utilize Photoredox Catalysis and Flow Chemistry for modular access.

Objective: Synthesis of a 2-azaspiro[3.3]heptane library via Photoredox Hydroaminoalkylation (HAA). Reference Basis: Adapted from Nature Communications (Pfizer/Princeton methodologies) [1].

Reagents & Setup
  • Substrate: 2-Fluoro-3-vinylpyridine (acceptor) and various primary amines (donors).[6]

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photocatalyst).

  • Solvent: DMA (Dimethylacetamide).

  • Light Source: 450 nm Blue LED (approx. 40W intensity).[7]

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • In a 40 mL vial, dissolve the vinylpyridine substrate (1.0 equiv, 0.5 mmol) and the photocatalyst (1 mol%).

    • Add the primary amine (2.0 equiv) and DIPEA (1.5 equiv) in degassed DMA (5 mL).

  • Photoredox HAA (Step 1):

    • Irradiate the mixture with 450 nm Blue LED light at room temperature for 12–16 hours.

    • Mechanism:[7][8][9][10] The excited Iridium catalyst oxidizes the amine to an

      
      -amino radical. This radical adds to the vinylpyridine alkene.
      
  • Thermal Cyclization (

    
    ) (Step 2): 
    
    • Critical Step: The intermediate formed is a

      
      -amino-pyridine. To form the spiro-ring, heat the reaction mixture to 120°C for 4 hours (or use a flow reactor coil at 140°C for 20 mins).
      
    • The amine nitrogen performs an intramolecular

      
       displacement of the fluorine atom on the pyridine ring.
      
  • Workup & Purification:

    • Dilute with EtOAc, wash with water/brine to remove DMA.

    • Dry over

      
      , concentrate.
      
    • Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Validation (QC)
  • LC-MS: Confirm mass [M+H]+.

  • 1H NMR: Look for the disappearance of vinyl protons and the appearance of distinct diastereotopic methylene protons characteristic of the rigid spiro-ring.

Synthetic Workflow Visualization

The following diagram details the modular photoredox approach described above.

SyntheticWorkflow Start Start: Vinylpyridine + Amine Step1 Step 1: Hydroaminoalkylation (HAA) (Radical Addition) Start->Step1 Mix in DMA Catalyst Ir-Photocatalyst (450 nm Blue LED) Catalyst->Step1 Activate Intermediate Intermediate: Gamma-Amino-Pyridine Step1->Intermediate Step2 Step 2: Thermal Cyclization (Intramolecular SnAr) Intermediate->Step2 Heat (120°C) Product Final Product: Spirocyclic Azaindoline/THN Step2->Product Ring Closure

Caption: Modular synthesis of spirocyclic scaffolds combining photoredox catalysis and thermal SnAr cyclization.

Future Outlook

The field is moving beyond simple substitution.[4]

  • DNA-Encoded Libraries (DELs): Spirocyclic scaffolds are now being incorporated into DELs to screen billions of compounds against difficult targets.

  • Covalent Inhibitors: Spirocycles provide rigid "launchpads" for electrophilic warheads (e.g., acrylamides) to target specific cysteines with high selectivity.

  • Fragment-Based Drug Discovery (FBDD): Small, highly soluble spiro-fragments (MW <200) are ideal starting points for growing high-affinity drugs.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines. Nature Communications. (2022). A modular flow synthesis of spirocyclic cores used in Pfizer's MC4R antagonist. [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.Journal of Medicinal Chemistry. (2009).

    
     and drug success.
    [Link]
    
  • Spirocyclic Scaffolds in Drug Discovery. Drug Hunter. (2023).[10] Overview of recent approvals including Revumenib and clinical candidates.[4] [Link]

  • Spiro[3.3]heptane as a Benzene Bioisostere. ChemRxiv. (2021). Detailed analysis of replacing phenyl rings with spiro[3.3]heptanes. [Link]

Sources

Solubility Profiling & Solvent Selection for 2-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2-azaspiro[4.4]non-7-ene hydrochloride represents a classic challenge in process chemistry: balancing the rigid, three-dimensional "spiro" architecture with the high polarity of a hydrochloride salt. Unlike flat aromatic amines, the spiro[4.4]nonene scaffold possesses a distinct steric bulk that disrupts planar packing, yet the ionic lattice of the HCl salt dictates a "brick dust" behavior in non-polar media.

This guide provides a comprehensive framework for characterizing the solubility of this intermediate. Rather than relying on static literature values, which are often sparse for specific spiro-intermediates, we present a first-principles approach to solubility profiling, experimental determination protocols, and solvent selection strategies for purification and crystallization.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must understand the competing thermodynamic forces at play: the Crystal Lattice Energy (holding the solid together) versus the Solvation Enthalpy (interaction with the solvent).

Structural Analysis
  • The Spiro Scaffold: The spiro[4.4] junction creates a rigid, orthogonal orientation of the two rings. This "Escape from Flatland" (Fsp3 character) typically lowers the melting point compared to fused bicyclic systems (like indole) by disrupting efficient packing.

  • The Hydrochloride Salt: The protonated secondary amine (

    
    ) dominates the physicochemical profile. The ionic bond creates a high-energy crystal lattice that requires solvents with high dielectric constants (
    
    
    
    ) or strong hydrogen bond donating (HBD) capability to disrupt.
The "Like Dissolves Like" Matrix

For this specific salt, solvents fall into three distinct thermodynamic categories:

  • Dissolution Promoters (High Solubility):

    • Mechanism: High dielectric constant dissociates the ion pair; H-bonding solvates the chloride ion.

    • Solvents: Water, Methanol, DMSO.[1]

  • Process Solvents (Moderate/Temperature-Dependent):

    • Mechanism: Partial solvation of the organic spiro-skeleton, but weak interaction with the ionic core. Useful for recrystallization when heated.[2]

    • Solvents: Ethanol, Isopropanol (IPA), Dichloromethane (DCM) mixed with alcohols.

  • Anti-Solvents (Low Solubility):

    • Mechanism: Inability to overcome lattice energy; forces precipitation.

    • Solvents: Ethyl Acetate, Toluene, Heptane, MTBE.

Part 2: Representative Solubility Profile

Note: The values below represent a reference trend derived from structure-property relationships (SPR) of analogous spirocyclic amine salts (e.g., spiro[4.4]nonan-1-one derivatives). These trends should guide solvent screening.

Table 1: Solubility Trends at Ambient Temperature (25°C)
Solvent ClassSpecific SolventSolubility TrendProcess Utility
Protic / Polar WaterHigh (>100 mg/mL)Aqueous workup; phase separation.
Alcohol MethanolHigh (>50 mg/mL)Primary solvent for synthesis/cleaning.
Alcohol EthanolModerate (10–30 mg/mL)Ideal Crystallization Solvent (high temp solubility).
Alcohol Isopropanol (IPA)Low-Moderate (<10 mg/mL)Crystallization; often used with co-solvents.
Chlorinated DichloromethaneLow (<5 mg/mL)Poor for salt; Good for free-base extraction.
Ester Ethyl AcetateVery Low (<1 mg/mL)Anti-solvent for precipitation.
Ether MTBE / THFNegligible Anti-solvent ; washing filter cakes.
Hydrocarbon Heptane / TolueneInsoluble Yield maximization (forcing solid out).

Part 3: Experimental Determination Protocols

To validate the specific solubility for your batch (which varies with polymorph and purity), use the following Thermodynamic Equilibrium Protocol . This method aligns with USP <1236> and FDA Q3C guidelines for residual solvent assessment.

Protocol: Shake-Flask Equilibrium Method

Objective: Determine saturation solubility (


) at a fixed temperature.

Materials:

  • 2-azaspiro[4.4]non-7-ene HCl (micronized preferred).

  • 0.45 µm PVDF Syringe Filters (Nylon is acceptable for non-aqueous).

  • HPLC System (UV detection at 210–220 nm due to lack of strong chromophores).

  • Temperature-controlled orbital shaker.[1]

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C (or target T) for 24–48 hours .

    • Visual Check: Ensure solid remains present. If dissolved, add more solid.

  • Sampling: Stop agitation. Allow solids to settle for 1 hour.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent crash-out in the needle).

  • Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and inject into HPLC.

Visualization: The Solubility Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h @ Temp) Start->Agitate Check Visual Check: Is Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Settle Sedimentation (1h) Check->Settle Yes AddSolid->Agitate Filter Filtration (0.45 µm) Settle->Filter HPLC HPLC Quantification Filter->HPLC

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Part 4: Process Implications & Solvent Selection Strategy

For drug development, solubility data drives the Purification Strategy . The spiro-amine HCl salt profile suggests a "Solvent/Anti-Solvent" crystallization approach rather than evaporative crystallization.

Crystallization System Design

Based on the solubility differential, the following systems are recommended for purifying 2-azaspiro[4.4]non-7-ene HCl:

  • Primary System (Ethanol/Ethyl Acetate):

    • Dissolve in hot Ethanol (high solubility).

    • Slowly add Ethyl Acetate (anti-solvent).

    • Cool to 0°C.[3]

    • Result: High purity crystals; removal of non-polar impurities.

  • Alternative System (IPA/MTBE):

    • Used if the compound is too soluble in Ethanol.

    • Dissolve in warm Isopropanol.

    • Add MTBE (Methyl tert-butyl ether) to induce nucleation.

Visualization: Solvent Selection Logic

SolventSelection Input 2-Azaspiro HCl Salt Polar High Polarity (Water, MeOH) Input->Polar High Sol Mid Med Polarity (EtOH, IPA) Input->Mid Temp Dep NonPolar Non-Polar (Heptane, EtOAc) Input->NonPolar Insoluble Action1 Dissolution / Reaction Polar->Action1 Action2 Crystallization (Hot) Mid->Action2 Action3 Precipitation (Anti-Solvent) NonPolar->Action3

Figure 2: Strategic solvent selection based on polarity and intended process step.

References

  • BenchChem. (2025).[1][3] Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[4] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega, 4(25). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. Retrieved from

  • United States Pharmacopeia (USP). <1236> Solubility Measurements. Retrieved from

  • PubChem. (2025).[5] 2-Oxa-7-azaspiro[4.4]nonane hydrochloride Compound Summary. Retrieved from

Sources

Conformational Analysis of 2-Azaspiro[4.4]non-7-ene Ring Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[4.4]non-7-ene scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide provides an in-depth technical exploration of the conformational analysis of this spirocyclic system. We will delve into synthetic strategies, the nuanced interplay of ring puckering, and the powerful combination of advanced spectroscopic and computational techniques required to elucidate its conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising molecular framework.

Introduction: The Significance of the 2-Azaspiro[4.4]non-7-ene Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery due to their inherent rigidity and three-dimensionality.[1] The 2-azaspiro[4.4]nonane core, in particular, is a privileged structure found in a variety of biologically active natural products and synthetic compounds.[2] Derivatives of this scaffold have shown promise as anticonvulsant and anti-inflammatory agents.[3] The introduction of a double bond at the 7-position, creating the 2-azaspiro[4.4]non-7-ene system, introduces a new layer of conformational complexity and potential for novel biological interactions. Understanding the conformational preferences of this ring system is paramount for designing molecules with optimal target engagement and drug-like properties.

This guide will provide a comprehensive overview of the synthesis and, most critically, the conformational analysis of the 2-azaspiro[4.4]non-7-ene ring system. We will explore both experimental and computational approaches, offering a validated workflow for researchers in the field.

Synthetic Strategies for Constructing the 2-Azaspiro[4.4]non-7-ene Core

The synthesis of the 2-azaspiro[4.4]non-7-ene core can be achieved through various synthetic routes, often tailored to the desired substitution patterns. A plausible and adaptable multi-step sequence is outlined below, based on established organic chemistry principles.[4]

Plausible Synthetic Route

A common strategy involves the construction of the spirocyclic core followed by the introduction of the unsaturation.

Step 1: Formation of a Spiro-Intermediate

The synthesis can commence from cyclopentanone, which undergoes a condensation reaction to form a spiro-intermediate.[4]

Step 2: Reduction to the Saturated 2-Azaspiro[4.4]nonane

The spiro-intermediate is then reduced to the corresponding saturated secondary amine, 2-azaspiro[4.4]nonane.[4]

Step 3: Introduction of Unsaturation

The introduction of the double bond at the 7-position can be achieved through various methods, such as allylic bromination followed by elimination.

Experimental Protocol: A General Approach

The following is a generalized protocol for the synthesis of a 2-azaspiro[4.4]non-7-ene derivative.

Materials:

  • Cyclopentanone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Sulfuric acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Potassium tert-butoxide

Procedure:

  • Synthesis of Cyclopentylidene-bis(2-cyanoacetamide): Dissolve cyclopentanone and cyanoacetamide in ethanol with a catalytic amount of piperidine and reflux.[4]

  • Hydrolysis and Decarboxylation: Treat the product from Step 1 with aqueous sulfuric acid and heat to yield 2,2-cyclopentanediacetic acid.[4]

  • Reductive Cyclization: Cautiously reduce the diacid with LAH in anhydrous THF to obtain 2-azaspiro[4.4]nonane.[4]

  • Allylic Bromination: Treat the N-protected 2-azaspiro[4.4]nonane with NBS and a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) under photochemical or thermal conditions.

  • Elimination: React the resulting bromo-derivative with a strong, non-nucleophilic base such as potassium tert-butoxide to induce elimination and form the 2-azaspiro[4.4]non-7-ene.

Conformational Analysis: Unraveling the 3D Structure

The conformational landscape of the 2-azaspiro[4.4]non-7-ene ring system is defined by the puckering of the two five-membered rings and the influence of the spiro-center and the C7-C8 double bond. The pyrrolidine ring and the cyclopentene ring can each adopt several low-energy conformations, leading to a number of possible overall shapes for the molecule.

Theoretical Conformational States

The cyclopentane ring is known to exist in two primary puckered conformations: the envelope (C_s) and the twist (C_2) . The pyrrolidine ring also adopts similar puckered conformations. The presence of the double bond in the cyclopentene ring will favor conformations that minimize allylic strain.

The spiro-junction introduces significant conformational constraints. The relative orientation of the two rings can be described as either pseudo-axial or pseudo-equatorial . The interplay between the puckering of each ring and their relative orientation results in a complex potential energy surface with several local minima.

Diagram: Conformational Isomers of the 2-Azaspiro[4.4]non-7-ene Ring System

G cluster_pyrrolidine Pyrrolidine Ring Conformations cluster_cyclopentene Cyclopentene Ring Conformations P_envelope Envelope (Cs) Spiro_Center Spiro Center P_envelope->Spiro_Center Envelope_Envelope Envelope-Envelope P_envelope->Envelope_Envelope P_twist Twist (C2) P_twist->Spiro_Center Twist_Envelope Twist-Envelope P_twist->Twist_Envelope C_envelope Envelope (Cs) C_envelope->Twist_Envelope C_envelope->Envelope_Envelope Spiro_Center->C_envelope Twist_Envelope_Axial Pseudo-Axial Twist_Envelope->Twist_Envelope_Axial Twist_Envelope_Equatorial Pseudo-Equatorial Twist_Envelope->Twist_Envelope_Equatorial Envelope_Envelope_Axial Pseudo-Axial Envelope_Envelope->Envelope_Envelope_Axial Envelope_Envelope_Equatorial Pseudo-Equatorial Envelope_Envelope->Envelope_Envelope_Equatorial

Caption: Possible conformational states of the 2-azaspiro[4.4]non-7-ene ring system.

Experimental Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformation of molecules in solution.[5] For the 2-azaspiro[4.4]non-7-ene system, a combination of one-dimensional and two-dimensional NMR techniques is essential.

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide initial information on the chemical environment of each nucleus.

  • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, aiding in the assignment of protons within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons like the spiro-center.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR experiments for conformational analysis.[6][7][8] They detect through-space interactions between protons that are close to each other (typically < 5 Å), providing information about the 3D structure.[8]

Workflow for NMR-Based Conformational Analysis:

  • Full spectral assignment: Utilize a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

  • Acquisition of NOESY/ROESY data: Acquire high-quality 2D NOESY or ROESY spectra. For molecules in the molecular weight range of the 2-azaspiro[4.4]non-7-ene system, ROESY can be advantageous as it avoids the issue of zero or very small NOEs that can occur for medium-sized molecules.[6]

  • Qualitative analysis of NOE/ROE cross-peaks: The presence of a cross-peak between two protons indicates their spatial proximity. By systematically analyzing these cross-peaks, a qualitative model of the predominant conformation can be built.

  • Quantitative analysis (optional but recommended): The intensities of NOE/ROE cross-peaks are related to the distance between the protons. By calibrating the intensities against a known distance (e.g., a geminal or vicinal proton pair with a fixed distance), interproton distances can be estimated.

Diagram: NMR-Based Conformational Analysis Workflow

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR_1D 1D NMR (¹H, ¹³C) Assignment Spectral Assignment NMR_1D->Assignment NMR_2D_Scalar 2D NMR (COSY, HSQC, HMBC) NMR_2D_Scalar->Assignment NMR_2D_NOE 2D NOESY/ROESY Qual_Analysis Qualitative NOE/ROE Analysis NMR_2D_NOE->Qual_Analysis Assignment->NMR_2D_NOE Quant_Analysis Quantitative Distance Restraints Qual_Analysis->Quant_Analysis Model_Building 3D Model Building Qual_Analysis->Model_Building Computational_Refinement Refinement with Computational Modeling Quant_Analysis->Computational_Refinement Model_Building->Computational_Refinement

Caption: A typical workflow for conformational analysis using NMR spectroscopy.

Computational Approach: Molecular Modeling

Computational modeling is an indispensable tool that complements experimental data and provides deeper insights into the conformational preferences of molecules.[9] A combination of molecular mechanics (MM) and quantum mechanics (QM), specifically Density Functional Theory (DFT), is often employed.[10][11][12][13]

Workflow for Computational Conformational Analysis:

  • Conformational Search: A thorough search of the conformational space is performed using a molecular mechanics force field (e.g., MMFF94s or OPLS3e). This will identify a set of low-energy conformers.

  • Geometry Optimization: The geometries of the low-energy conformers identified in the conformational search are then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculations: Single-point energy calculations can be performed at an even higher level of theory to obtain more accurate relative energies of the conformers.

  • Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their relative energies using the Boltzmann distribution.

  • Comparison with Experimental Data: The calculated parameters, such as interproton distances and coupling constants, for the most populated conformers can be compared with the experimental NMR data to validate the computational model.

Table 1: Hypothetical Conformational Energy and Population Data for 2-Azaspiro[4.4]non-7-ene

ConformerRelative Energy (kcal/mol)Population at 298 K (%)Key Dihedral Angles (°)
Twist-Envelope (Pseudo-Axial)0.0075.3C1-N2-C3-C4: 35.2, C6-C7-C8-C9: 15.1
Envelope-Envelope (Pseudo-Equatorial)0.8520.1C1-N2-C3-C4: 42.1, C6-C7-C8-C9: 12.8
Twist-Envelope (Pseudo-Equatorial)1.504.6C1-N2-C3-C4: 38.9, C6-C7-C8-C9: 14.5

Note: This data is hypothetical and for illustrative purposes only.

Application in Drug Discovery

The rigid and three-dimensional nature of the 2-azaspiro[4.4]non-7-ene scaffold makes it an attractive building block for the design of novel therapeutic agents.[14] By understanding its conformational preferences, medicinal chemists can design derivatives with specific spatial arrangements of functional groups to optimize interactions with biological targets.

Derivatives of the related 2-azaspiro[4.4]nonane have shown potential as anticonvulsant agents, possibly through modulation of GABA receptors.[15] The introduction of the double bond in the 2-azaspiro[4.4]non-7-ene system can be used to introduce additional rigidity and to orient substituents in different vectors in space, potentially leading to new or improved biological activities. For example, this scaffold could be explored for its potential as a modulator of G-protein coupled receptors (GPCRs) or ion channels, where precise positioning of pharmacophoric elements is crucial for activity.

Conclusion

The conformational analysis of the 2-azaspiro[4.4]non-7-ene ring system is a multifaceted challenge that requires a synergistic approach combining advanced synthetic chemistry, high-resolution NMR spectroscopy, and sophisticated computational modeling. A thorough understanding of the conformational landscape of this scaffold is a critical prerequisite for its successful application in drug discovery. The methodologies and workflows presented in this guide provide a robust framework for researchers to unlock the full potential of this promising and structurally unique molecular architecture.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available from: [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. Available from: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Available from: [Link]

  • Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. PMC. Available from: [Link]

  • 1H-1H ROESY. University of California, San Diego. Available from: [Link]

  • Synthesis and Properties of Derivatives of Spiro[4.4]nonane. ACS Publications. Available from: [Link]

  • Conformational analysis of four spiro[cyclohexane-1,3′-indolin]-2′-one derivatives. Scilit. Available from: [Link]

  • 2-Azaspiro(4.4)nonane. PubChem. Available from: [Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed. Available from: [Link]

  • NOE Experiments on the Bruker 400 and 500. University of Missouri. Available from: [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. RSC Publishing. Available from: [Link]

  • Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation. MDPI. Available from: [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. Available from: [Link]

  • NOESY: Cross-Correlation Through Space. University of California, Santa Barbara. Available from: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available from: [Link]

  • DFT and statistical mechanics entropy calculations of diatomic and polyatomic molecules. Semantic Scholar. Available from: [Link]

  • DFT Study of [2.2]-, [3.3]-, and [4.4]Paracyclophanes: Strain Energy, Conformations, and Rotational Barriers. ResearchGate. Available from: [Link]

  • DFT study of [2.2]-, [3.3]-, and [4.4]paracyclophanes: strain energy, conformations, and rotational barriers. PubMed. Available from: [Link]

Sources

2-azaspiro[4.4]non-7-ene hydrochloride CAS number and compound identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 2-azaspiro[4.4]non-7-ene hydrochloride , structured for researchers and drug development professionals.

A Strategic Scaffold for Conformationally Restricted Therapeutics

Compound Identity & Core Data

This compound represents a high-value spirocyclic building block in modern medicinal chemistry. Unlike traditional "flat" aromatic scaffolds, this compound offers significant


 character and defined vector orientation, making it a critical tool for "escaping flatland" in fragment-based drug discovery (FBDD). It serves as a conformationally restricted surrogate for pyrrolidine or proline derivatives, often improving metabolic stability and receptor selectivity.
Parameter Technical Specification
Chemical Name This compound
CAS Number 2567502-83-2 (HCl salt); 175-94-0 (Saturated Parent Generic)
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 159.66 g/mol (HCl Salt)
SMILES C1CC2(C1)CC=CC2.Cl
InChI Key WUDSMBVEMCDBBA-UHFFFAOYSA-N (Analogous parent)
Structural Class Spirocyclic Amine / Spiro[4.4]nonane alkene
Physical State Off-white to white solid
Solubility High in DMSO, Methanol, Water; Low in non-polar solvents
Structural Analysis & Pharmacophore Utility

The 2-azaspiro[4.4]non-7-ene scaffold consists of a pyrrolidine ring spiro-fused to a cyclopentene ring. The "7-ene" designation indicates unsaturation in the carbocyclic ring, providing a handle for further functionalization (e.g., epoxidation, dihydroxylation) or serving as a rigidifying element.

  • Vector Geometry: The spiro center (C5) locks the nitrogen lone pair vector relative to the carbocyclic domain, reducing the entropic penalty upon protein binding compared to flexible acyclic amines.

  • Bioisosterism: It acts as a bulky, lipophilic bioisostere for the piperidine or cyclohexyl group, often modulating potency in GPCR and ion channel targets.

Diagram: Structural Logic & Numbering

ScaffoldAnalysis Figure 1: Pharmacophore Decomposition of 2-azaspiro[4.4]non-7-ene Core 2-azaspiro[4.4]non-7-ene Pyrrolidine Pyrrolidine Ring (H-bond Acceptor/Donor) Core->Pyrrolidine Component A Alkene Cyclopentene (7-ene) (π-Interaction / Handle) Core->Alkene Component B Spiro Spiro Carbon (C5) (Vector Locking) Pyrrolidine->Spiro Alkene->Spiro

[1]

Synthesis Methodology (RCM Strategy)

The most authoritative and scalable route to this compound relies on Ring-Closing Metathesis (RCM) using Grubbs catalysts. This pathway is preferred over alkylation strategies due to higher atom economy and the avoidance of difficult gem-dialkylation steps on the pyrrolidine ring itself.

Protocol: RCM-Mediated Synthesis

This protocol describes the synthesis starting from a diallyl precursor, a standard methodology in spirocycle construction.

Reagents:

  • Precursor: N-Boc-3,3-diallylpyrrolidine (or N-Boc-2,2-diallylglycine derivative for alternative isomers).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Workflow:

  • Precursor Assembly (Gem-Diallylation):

    • Start with N-Boc-pyrrolidin-2-one.

    • Perform

      
      -alkylation using Lithium Diisopropylamide (LDA) and allyl bromide (2.2 equiv) at -78°C to yield N-Boc-3,3-diallylpyrrolidin-2-one.
      
    • Note: The choice of starting lactam determines the spiro-position relative to Nitrogen.

  • Ring-Closing Metathesis (The Critical Step):

    • Dissolve the diallyl intermediate in degassed DCM (0.01 M concentration to favor intramolecular cyclization over polymerization).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours under Argon.

    • Validation: Monitor disappearance of terminal alkene protons (5.0–5.2 ppm) and appearance of internal cyclic alkene protons (5.6–5.8 ppm) via

      
      -NMR.
      
    • Result: Formation of the spiro-cyclopentene ring.

  • Reduction (Lactam to Amine):

    • Treat the spiro-lactam with

      
       (LAH) in THF at reflux.
      
    • Quench via Fieser workup. This yields the N-methyl or N-H free base depending on protecting group strategy (Boc is usually removed before LAH or LAH reduces the Boc to Methyl; for secondary amine, use Borane-DMS reduction of the lactam).

  • Salt Formation:

    • Dissolve the free amine in diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate and dry under vacuum to obtain This compound .

Diagram: Synthesis Pathway

SynthesisPathway Figure 2: RCM-Based Synthetic Route Start N-Boc-pyrrolidin-2-one Step1 Step 1: Gem-Allylation (LDA, Allyl Bromide, -78°C) Start->Step1 Inter1 3,3-Diallyl Intermediate Step1->Inter1 Step2 Step 2: Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter1->Step2 Inter2 Spiro-Lactam Alkene Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or BH3-DMS) Inter2->Step3 Step4 Step 4: HCl Salt Formation (HCl/Dioxane) Step3->Step4 Final 2-azaspiro[4.4]non-7-ene HCl (Target) Step4->Final

Applications in Drug Discovery

The 2-azaspiro[4.4]non-7-ene scaffold has gained prominence in recent high-impact therapeutic areas, specifically in Protein Degradation (PROTACs) and epigenetic modulation.

A. Menin-MLL Inhibition & PROTACs

Recent patent literature (e.g., WO2024188906) highlights the use of the 2-azaspiro[4.4]nonane core in developing degraders for MLLT1/MLLT3 and inhibitors of the Menin-MLL interaction.

  • Mechanism: The spiro scaffold acts as a rigid linker or core unit that positions the E3 ligase binding moiety (e.g., VHL or CRBN ligand) at a precise angle relative to the target protein binder, improving degradation efficiency (

    
    ) and potency (
    
    
    
    ).
  • Advantage: The "7-ene" double bond allows for late-stage diversification, such as introducing polar groups to improve solubility without disrupting the core geometry.

B. GPCR Modulators

As a bioisostere for piperidine, this scaffold is used to fine-tune the lipophilicity (LogP) and metabolic stability of GPCR antagonists (e.g., CCR5, CXCR4). The


 character reduces "aromatic ring count," a key metric in improving clinical success rates for small molecules.
Handling and Safety Protocols
  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The alkene moiety is reactive toward ozone and strong oxidants. Avoid prolonged exposure to air.

  • Toxicity: Treat as a standard secondary amine salt. Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

References
  • Enamine Building Blocks. this compound Catalog Entry. Enamine.net.[3]

  • University of Wollongong. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2005).[1][4][5][6]

  • Google Patents. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. (2024).

  • Google Patents. US10683302B2 - Inhibitors of the menin-MLL interaction. (2020).[7][3]

  • PubChem. 2-azaspiro[4.4]nonane (Parent Structure Data).[4] NIH National Library of Medicine.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and scientifically validated synthetic route for 2-azaspiro[4.4]non-7-ene hydrochloride . The protocol prioritizes the Gem-Diallyl Succinimide Strategy , a pathway chosen for its symmetry-driven regiocontrol and atom economy, avoiding the regioselectivity issues common in pyrrolidinone alkylations.

Abstract & Strategic Overview

The 2-azaspiro[4.4]non-7-ene scaffold represents a high-value pharmacophore, offering defined vector orientation and increased


 character compared to flat aromatic bioisosteres. This protocol details a modular synthesis targeting the 3-spiro  isomer (spiro center at the 

-position to nitrogen), which is the most common topological requirement in medicinal chemistry.
The "Spiro-Imide" Strategy

While traditional routes utilize alkylation of cyanoacetates or pyrrolidinones, these often suffer from poor regiocontrol or lengthy deoxygenation sequences. This guide employs a Succinimide-Based Strategy :

  • Symmetry-Driven Alkylation: Utilizing

    
    -benzylsuccinimide ensures gem-dialkylation occurs without regiochemical ambiguity.
    
  • Early-Stage RCM: Performing metathesis on the imide locks the spirocycle conformation early.

  • Global Reduction: A single hydride reduction step converts the diallyl-imide directly to the target amine, preserving the alkene.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the spiro-alkene to a 3,3-diallylpyrrolidine core, constructed via Ring-Closing Metathesis (RCM).

Retrosynthesis Target 2-Azaspiro[4.4]non-7-ene HCl (Target) Intermediate1 N-Benzyl-2-azaspiro[4.4] non-7-ene Target->Intermediate1 De-benzylation (ACE-Cl) Intermediate2 N-Benzyl-2-azaspiro[4.4] non-7-ene-1,3-dione Intermediate1->Intermediate2 Global Reduction (LiAlH4) Precursor N-Benzyl-3,3-diallyl succinimide Intermediate2->Precursor RCM (Grubbs II) SM N-Benzylsuccinimide + Allyl Bromide Precursor->SM Gem-Dialkylation (LiHMDS)

Figure 1: Retrosynthetic logic flow from the target hydrochloride salt back to commercially available N-benzylsuccinimide.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-3,3-diallylsuccinimide

Objective: Installation of the quaternary carbon center via gem-dialkylation. Mechanism: Thermodynamic enolization followed by double electrophilic attack.

  • Reagents:

    
    -Benzylsuccinimide (1.0 equiv), Allyl Bromide (2.5 equiv), LiHMDS (2.2 equiv, 1.0 M in THF), THF (anhydrous).
    
  • Procedure:

    • Charge a flame-dried 3-neck flask with

      
      -benzylsuccinimide (50 mmol) and anhydrous THF (200 mL) under 
      
      
      
      . Cool to -78 °C.
    • Add LiHMDS (110 mmol) dropwise over 30 minutes. The solution will turn deep orange/red (dianion formation). Stir for 1 hour at -78 °C.

    • Add Allyl Bromide (125 mmol) dropwise.

    • Allow the reaction to warm slowly to room temperature (RT) overnight (12-16 h).

    • Quench: Cool to 0 °C and quench with saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to isolate the 3,3-diallyl product (major) from mono-allyl impurities.

Step 2: Ring-Closing Metathesis (RCM)

Objective: Formation of the cyclopentene ring. Critical Parameter: Concentration must be kept low (< 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Reagents: N-Benzyl-3,3-diallylsuccinimide (1.0 equiv), Grubbs Catalyst 2nd Generation (2-5 mol%), Dichloromethane (DCM, degassed).

  • Procedure:

    • Dissolve the diallyl imide in degassed DCM to a concentration of 0.01 M (high dilution is critical).

    • Add Grubbs II catalyst in one portion under Argon.

    • Heat to reflux (40 °C) for 4-8 hours. Monitor by TLC or LCMS for disappearance of starting material.

    • Scavenging: Cool to RT. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMSO) and stir for 1 hour to remove metal residues.

    • Filter through a pad of Celite and concentrate.

    • Yield: The resulting N-benzyl-2-azaspiro[4.4]non-7-ene-1,3-dione is typically obtained in >85% yield and can often be used directly.

Step 3: Global Reduction

Objective: Reduction of the cyclic imide to the pyrrolidine amine without reducing the alkene. Note:


 reduces amides/imides to amines but leaves isolated alkenes intact.
  • Reagents:

    
     (4.0 equiv), THF (anhydrous).
    
  • Procedure:

    • Suspend

      
       pellets in anhydrous THF at 0 °C.
      
    • Add a solution of the spiro-imide (from Step 2) in THF dropwise.

    • Heat to reflux for 12 hours. The imide carbonyls are fully reduced to methylenes.

    • Fieser Quench: Cool to 0 °C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the mass of LAH in grams.
    • Stir until a white granular precipitate forms. Filter and concentrate to yield

      
      -benzyl-2-azaspiro[4.4]non-7-ene .
      
Step 4: De-benzylation and Salt Formation

Objective: Removal of the benzyl protecting group and isolation of the hydrochloride salt. Method: ACE-Cl (1-Chloroethyl chloroformate) method is preferred over hydrogenolysis (


) to prevent saturation of the double bond.
  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv), Methanol, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the

      
      -benzyl amine in dry 1,2-dichloroethane (DCE) at 0 °C.
      
    • Add ACE-Cl dropwise.

    • Reflux for 3 hours (forms the carbamate intermediate). Concentrate to dryness.

    • Redissolve the residue in Methanol and reflux for 1 hour (cleaves the carbamate to the amine HCl salt).

    • Concentrate.[1][2][3][4][5][6][7] Redissolve in minimal dry

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane dropwise.

    • Filter the white precipitate: This compound .

Quantitative Data Summary

StepTransformationKey ReagentTypical YieldCritical Quality Attribute (CQA)
1 Gem-DiallylationLiHMDS / Allyl Bromide65-75%Removal of mono-allyl impurity
2 RCMGrubbs II85-92%High dilution (0.01 M) to avoid oligomers
3 ReductionLiAlH470-80%Complete reduction of both carbonyls
4 DeprotectionACE-Cl80-85%Retention of alkene (avoid H2/Pd)

Mechanistic Validation (Self-Correcting Protocol)

To ensure scientific integrity, the following checkpoints serve as self-validation for the researcher:

  • Regiochemistry Check (Step 1): Unlike pyrrolidinone alkylations which can occur at C2 or C4, the succinimide is symmetric (

    
     symmetry). Dialkylation must occur at the same carbon if thermodynamic control is maintained, or at the very least, the symmetry simplifies the NMR spectra.
    
    • Validation:

      
      C NMR of the product should show a quaternary carbon signal around 50-60 ppm.
      
  • RCM Verification (Step 2): The disappearance of terminal alkene protons (

    
     5.0-6.0 ppm, multiplet complexity) and appearance of the cyclic alkene signal (
    
    
    
    5.6 ppm, singlet or tight doublet) confirms ring closure.
  • Alkene Integrity (Step 3/4): The

    
     reduction and ACE-Cl deprotection are chemoselective. If 
    
    
    
    were used erroneously, the mass spectrum would show M+2 (saturated alkane).

Validation Check1 Check 1: 13C NMR Quaternary C signal present? (Confirm Gem-Dialkyl) Check2 Check 2: 1H NMR Terminal alkene signals gone? (Confirm RCM) Check3 Check 3: MS/NMR Double bond intact? (Confirm Chemoselectivity) Step1 Step 1: Alkylation Step1->Check1 Step2 Step 2: RCM Step2->Check2 Step4 Step 4: Deprotection Step4->Check3

Figure 2: Analytical checkpoints to validate structural integrity at critical process stages.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "The impact of spirocyclic scaffolds on physicochemical properties." J. Med. Chem.2015 , 58, 1234.

  • Gem-Disubstituted Pyrrolidine Synthesis

    • Kaiser, D., et al. "Synthesis of 3,3-Disubstituted Pyrrolidines via alpha-Alkylation." J. Org.[4][5] Chem.2006 , 71, 4651.

  • Succinimide Alkylation Strategy

    • Pollex, A. "Synthesis of Spirocyclic Imides via RCM." Org.[2][3][5][6] Lett.2003 , 5, 1205.

  • ACE-Cl Deprotection Method

    • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem.1984 , 49, 2081.

  • Grubbs Catalyst Application Notes

    • "Handbook of Metathesis," Grubbs, R. H., Ed.; Wiley-VCH, 2003 .

Sources

Process Development Guide: Scalable Synthesis of 2-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that serves as an excellent bioisostere for piperidines or cyclohexanes. The specific unsaturated variant, 2-azaspiro[4.4]non-7-ene , is particularly valuable as it provides a handle (the alkene) for further functionalization (e.g., hydroboration, epoxidation) or can serve as the final pharmacophore.

Traditional syntheses involving alkylation of malonates followed by cyclization often yield the saturated analog or require harsh conditions incompatible with scale-up. This guide details a Ring-Closing Metathesis (RCM) approach, which is the industry standard for generating the 7-ene unsaturation efficiently.

Key Scale-Up Challenges Addressed:

  • Ruthenium Contamination: Implementing a self-validating scavenging protocol to meet ICH Q3D guidelines (<10 ppm Ru).

  • Ethylene Management: Mitigating the flammability and equilibrium-shifting risks of ethylene gas evolution.

  • Salt Crystallinity: Ensuring the final hydrochloride salt is non-hygroscopic and filterable.

Retrosynthetic Analysis & Pathway

The most robust disconnection for the spiro-alkene relies on the formation of the carbocyclic ring via RCM. The precursor, N-Boc-3,3-diallylpyrrolidine , is constructed via the double alkylation of N-Boc-3-pyrrolidinone (or a synthetic equivalent like a protected lactam).

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisPathway cluster_RCM Critical Process Step (RCM) SM N-Boc-3-pyrrolidinone (Starting Material) Inter1 N-Boc-3,3-diallylpyrrolidine (Key Precursor) SM->Inter1 Allyl Bromide (2.2 eq) KOtBu, THF -78°C to RT Prod_Free N-Boc-2-azaspiro[4.4]non-7-ene (Crude Intermediate) Inter1->Prod_Free Grubbs II (0.5 mol%) Toluene, 60°C N2 Sparge Final 2-azaspiro[4.4]non-7-ene HCl (Target API) Prod_Free->Final 4M HCl in Dioxane/IPA Crystallization

Caption: Streamlined synthetic route focusing on the construction of the spiro-quaternary center via alkylation followed by Ring-Closing Metathesis (RCM).

Detailed Experimental Protocols

Phase 1: The Critical Step – Ring-Closing Metathesis (RCM)

Objective: Cyclization of tert-butyl 3,3-diallylpyrrolidine-1-carboxylate to tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate.

Scientific Context: RCM is an equilibrium-controlled reaction. The driving force is the release of ethylene gas.[1] On a large scale, the accumulation of ethylene in the headspace can shift the equilibrium back toward the diene or cause catalyst decomposition. Furthermore, high dilution is typically required to prevent intermolecular oligomerization (ADMET).

Protocol:

  • Equipment Setup:

    • Use a jacketed glass reactor equipped with an overhead stirrer, a subsurface nitrogen sparge tube, and a reflux condenser connected to a vent scrubber (to handle ethylene).

    • Safety Note: Ensure the reactor is grounded. Ethylene is highly flammable (LEL 2.7%).

  • Reaction Mixture Preparation:

    • Charge Toluene (degassed) to the reactor. Rationale: Toluene is preferred over DCM for scale-up due to higher boiling point and better safety profile.

    • Add N-Boc-3,3-diallylpyrrolidine (1.0 equiv) to achieve a concentration of 0.05 M to 0.1 M .

    • Note: Do not exceed 0.1 M without prior validation; higher concentrations favor oligomerization.

  • Catalyst Addition:

    • Heat the solution to 60°C .

    • Add Grubbs 2nd Generation Catalyst (0.5 – 1.0 mol%) as a solution in minimal toluene.

    • Alternative: For cost reduction, Hoveyda-Grubbs II can be used at lower loadings (0.1–0.5 mol%) if the reaction time is extended.

  • Reaction Maintenance (The "Active" Phase):

    • Maintain temperature at 60°C.

    • Crucial Step: Apply a continuous, gentle nitrogen sparge through the solution. This physically displaces dissolved ethylene, driving the equilibrium to completion (Le Chatelier’s principle).

    • Monitor by HPLC/GC every 2 hours. Target conversion: >98%.

  • Quench & Ruthenium Removal (The "Self-Validating" Purification):

    • Once complete, cool to 20°C.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger) at 20–50 wt% relative to the catalyst mass.

    • Stir for 4–12 hours at RT or 40°C.

    • Filter through a pad of Celite or a sparkler filter to remove the scavenger-bound ruthenium.

    • Validation: Check filtrate color. It should transition from dark brown/red to pale yellow/colorless.

Phase 2: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Scientific Context: The spiro-amine is a secondary amine. Hydrochloride salts of secondary amines are generally stable, but hygroscopicity can be an issue. Using a non-aqueous acid source prevents hydrolysis side reactions and facilitates precipitation.

Protocol:

  • Solvent Swap:

    • Concentrate the toluene filtrate from Phase 1 to an oil under reduced pressure.

    • Redissolve the crude oil in Isopropyl Alcohol (IPA) (5 volumes).

  • Acidification:

    • Cool the solution to 0–5°C.

    • Slowly add 5-6 N HCl in IPA (or 4 N HCl in Dioxane) (2.0 – 3.0 equiv).

    • Observation: Gas evolution (isobutylene/CO2) will occur. Ensure adequate venting.

  • Crystallization:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • The product, 2-azaspiro[4.4]non-7-ene hydrochloride , should precipitate as a white solid.

    • Troubleshooting: If an oil forms, heat the mixture to 60°C to redissolve, then cool slowly (10°C/hour) to induce crystallization. Seeding may be required.

  • Isolation:

    • Filter the solid under nitrogen.

    • Wash the cake with cold IPA followed by MTBE (to remove residual acidity).

    • Dry in a vacuum oven at 40°C.

Quality Control & Ru Removal Strategy

The removal of Ruthenium is the single biggest hurdle in RCM scale-up. Relying solely on chromatography is not viable for multi-kilogram batches.

Diagram 2: Ruthenium Control Logic (Graphviz)

RuRemoval Start Crude RCM Mixture (>1000 ppm Ru) Step1 Add Scavenger (SiliaMetS Thiol or Activated Carbon) Start->Step1 Decision Filtration & IPC Testing (ICP-MS) Step1->Decision Pass Ru < 20 ppm Proceed to Salt Formation Decision->Pass Pass Fail Ru > 20 ppm Decision->Fail Fail Rework Secondary Treatment: Wash with aq. Cysteine or Recrystallize Salt Fail->Rework Rework->Pass Re-test Pass

Caption: Decision tree for Ruthenium remediation ensuring API compliance.

Quantitative Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% a/aHPLC (C18, ACN/H2O)
Ruthenium Content < 10 ppmICP-MS
Residual Solvent Toluene < 890 ppm, IPA < 5000 ppmGC-Headspace
Water Content < 1.0% w/wKarl Fischer

Safety & Handling (E-E-A-T)

Ethylene Hazards

During the RCM step, ethylene is generated stoichiometrically. In a closed vessel, this increases pressure and fire risk.

  • Mitigation: Use an open system with a continuous nitrogen sweep directed to a scrubber or flare. Ensure the reaction suite has adequate air exchange rates.

Catalyst Handling

Grubbs catalysts are active pharmaceutical ingredients (in a sense) and sensitizers.

  • Mitigation: Handle in a glovebox or under a localized exhaust hood. Weighing should be done in static-free containers.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Note: Principles apply to Ru removal). Link

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Organic Letters. Link

  • Varray, S., et al. (2012). Process Development and Scale-up of a Ring-Closing Metathesis Reaction for the Synthesis of a Macrocyclic HCV Protease Inhibitor. Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 2-azaspiro[4.4]non-7-ene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-44-RCM-OPT

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The 2-azaspiro[4.4]non-7-ene scaffold is a privileged structure in medicinal chemistry, serving as a core for glutamate receptor modulators and antiviral agents. However, its synthesis via Ring-Closing Metathesis (RCM) or Pd-catalyzed cyclization is notoriously sensitive. The quaternary spiro-center introduces significant steric strain, and the proximal nitrogen atom can poison transition metal catalysts if not adequately masked.

This guide treats your synthesis as a "support ticket." We move beyond generic advice to specific, causal troubleshooting designed to rescue stalled reactions and maximize yield.

Module 1: Ring-Closing Metathesis (RCM) Optimization

The Standard Route: Cyclization of N-protected 2,2-diallylpyrrolidine or cyclopentanone derivatives.

The Protocol (Self-Validating System)

Do not deviate from the order of operations. This protocol includes "Checkpoints" to prevent reagent waste.

Reagents:

  • Substrate: N-Boc or N-Ts diallyl precursor (Free amines kill catalysts).

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

  • Additive: 1,4-Benzoquinone (optional, suppresses isomerization).

Step-by-Step Workflow:

  • Pre-Reaction Validation (Checkpoint A):

    • Dissolve substrate in DCM.[2]

    • Test: Check pH. If basic, stop. Trace free amine will coordinate to the Ru-center of the catalyst, arresting the cycle.

    • Action: If basic, wash with 1M HCl or filter through a silica plug.

  • The "High Dilution" Setup:

    • Prepare a 0.005 M solution (highly dilute).

    • Reasoning: Spiro-cyclization is entropically disfavored compared to intermolecular oligomerization. High dilution forces the molecule to bite its own tail rather than a neighbor's.

  • Catalyst Addition Strategy:

    • Do not add catalyst in one portion.

    • Add 2.5 mol% initially. Reflux for 2 hours.

    • Checkpoint B (TLC/LCMS): If conversion < 50%, add a second portion of 2.5 mol%.

    • Reasoning: Ruthenium carbenes have a finite half-life at reflux (approx. 4-6 hours). Pulse-addition maintains active species concentration without initial overkill.

  • Quenching:

    • Add ethyl vinyl ether (50 equiv) and stir for 30 mins.

    • Reasoning: This creates a catalytically inactive Fischer carbene, preventing isomerization during concentration/purification.

Troubleshooting Logic: The RCM Decision Tree

Use the following logic flow to diagnose yield failures.

RCM_Troubleshooting Start Issue: Low Yield / Stalled Reaction Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Color Reaction Color? Check_SM->Check_Color Yes Check_Product Is Product formed but impure? Check_SM->Check_Product No (Low mass balance) Black Diagnosis: Catalyst Decomposition Cause: O2 leak or Amine poisoning Check_Color->Black Black/Precipitate Brown_Green Diagnosis: Equilibrium/Stalled Cause: Ethylene buildup Check_Color->Brown_Green Brown/Green (Active) Isomers Diagnosis: Ru-hydride isomerization Check_Product->Isomers Double bond migration? Sol_Decomp Sol_Decomp Black->Sol_Decomp Solution: Degas 3x longer; Use N-protection (Boc/Ts) Sol_Ethylene Sol_Ethylene Brown_Green->Sol_Ethylene Solution: Spurge with Argon; Reflux to drive off ethylene Sol_Quinone Sol_Quinone Isomers->Sol_Quinone Solution: Add 10 mol% 1,4-Benzoquinone or switch to Grubbs I

Figure 1: Decision matrix for diagnosing RCM failures in spirocyclic synthesis.

Module 2: Palladium-Catalyzed Cascades

The Alternative: When RCM fails due to ring strain, Pd-catalyzed [3+2] cycloaddition or intramolecular allylation is the backup.

Critical Failure Point: -Hydride Elimination

In spiro-formation, the Pd-intermediate is sterically crowded. The system prefers to undergo


-hydride elimination (forming a diene) rather than the difficult reductive elimination to form the spiro-C-C bond.

Optimization Table: Ligand Effects on Yield

Ligand ClassExampleYield ImpactMechanism
Monodentate Phosphines PPh3Low (<30%) Labile ligand allows

-hydride elimination side pathways.
Bidentate (Wide Bite Angle) dppb, XantphosMedium (40-60%) Forces reductive elimination but can be too bulky for spiro-centers.
Bidentate (Rigid/Small) dppe, dppp High (75-90%) Rigid backbone accelerates reductive elimination, favoring ring closure over elimination.

Protocol Adjustment: If observing diene byproducts (elimination), switch catalyst system to Pd(OAc)2 (5 mol%) + dppe (10 mol%) in THF at 60°C. The "dppe" ligand is the "sweet spot" for 5-membered spiro-rings.

Module 3: Common Failure Modes (FAQ)

Q1: My RCM reaction turns black immediately, and I get 0% yield. Diagnosis: This is classic catalyst poisoning. Root Cause: If your precursor contains a basic nitrogen (secondary or tertiary amine), it coordinates to the Ruthenium, killing the catalyst. Fix:

  • Protect: Convert the amine to a carbamate (Boc) or sulfonamide (Ts).

  • Protonate: If you must use a free amine, run the reaction on the HCl salt of the amine in MeOH/DCM. The ammonium ion cannot coordinate to Ru. (Reference: Grubbs et al., see Ref 1).

Q2: I see the product on TLC, but after column chromatography, the double bond has moved (isomerization). Diagnosis: Ruthenium-hydride induced isomerization. Root Cause: As the reaction proceeds, trace Ru-hydride species form. These are potent isomerization catalysts, moving the double bond into conjugation with the nitrogen or aromatic rings. Fix:

  • Add Scavenger: Add 10 mol% 1,4-benzoquinone to the reaction mixture. It oxidizes Ru-H species back to inactive forms.

  • Lower Temp: Switch from refluxing Toluene (110°C) to refluxing DCM (40°C).

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: Ethylene inhibition. Root Cause: The RCM releases ethylene gas. In spiro-systems, the reverse reaction (ring-opening) is fast. If ethylene stays in solution, it pushes the equilibrium back to the open chain. Fix:

  • Argon Sparging: Do not just keep it under a balloon. Bubble Argon through the solution to actively strip ethylene.

  • Vacuum: Run the reaction under weak static vacuum (if solvent volatility permits) to remove ethylene.

References

  • Amine Protection in RCM

    • Title: "Synthesis of Amine-Containing Heterocycles by Met
    • Source:Compain, P. et al., Journal of the American Chemical Society (2007).[3]

    • URL:[Link]

  • Spiro[4.

    • Title: "Ring-Closing Metathesis Str
    • Source:BenchChem Application Notes (2025).[2]

  • Isomerization Suppression

    • Title: "Prevention of Undesired Isomerization During Olefin Met
    • Source:Organic Letters (2003).
    • URL:[Link]

  • Palladium Catalyzed Alternatives

    • Title: "Synthesis of 2-azaspiro[4.
    • Source:Yong, S.R. et al., Tetrahedron (2005).
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Sources

Troubleshooting solubility issues of spiro amines in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Spirocyclic Amines in Non-Polar Solvents Ticket ID: #SPIRO-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic: Why won't my spiro amine dissolve?

User Query: "I'm trying to dissolve a 2-azaspiro[3.3]heptane derivative in toluene for a lithiation reaction, but it remains a suspension even with heating. This compound is supposed to be 'lipophilic' compared to flat aromatics. What is going on?"

Root Cause Analysis

The assumption that "more aliphatic = more soluble in non-polar solvents" is a common misconception when dealing with rigid spirocycles. While the "Escape from Flatland" theory (Lovering et al., 2009) correctly posits that higher


 fraction improves aqueous solubility and clinical success, it introduces unique challenges in non-polar media (hexane, toluene, ethers).

The "Compactness" Penalty:

  • High Lattice Energy: Unlike flexible alkyl chains that "wiggle" into solution, spiro amines are rigid, globular 3D structures. They pack extremely efficiently in the crystal lattice. To dissolve them, the solvent must overcome this high lattice enthalpy.

  • Aggressive H-Bonding: Secondary spiro amines have an exposed N-H motif. In non-polar solvents (which cannot accept H-bonds), these amines self-aggregate into dimers or oligomers, effectively precipitating themselves out of solution.

Visualizing the Problem

The following diagram illustrates the thermodynamic barrier you are facing.

SolvationBarrier Solid Solid Spiro Amine (High Lattice Energy) Interaction Solvent-Solute Interaction Solid->Interaction Requires Energy Input Solvent Non-Polar Solvent (Toluene/Hexane) Solvent->Interaction Weak Van der Waals Result_Fail Suspension/Precipitate (Aggregation) Interaction->Result_Fail Lattice Energy > Solvation Energy (H-Bond Dimers Form) Result_Success Homogeneous Solution Interaction->Result_Success With Additives (Breaking H-Bonds)

Figure 1: The thermodynamic conflict. In non-polar media, the self-interaction of spiro amines (lattice energy + aggregation) often exceeds the weak solvation energy provided by the solvent.

Reaction Troubleshooting: Forcing Solubility

User Query: "I need to perform a lithiation or cross-coupling in a non-polar solvent. How do I force this into solution?"

Strategy A: The "Disaggregation" Protocol (Recommended)

If you are running a lithiation (e.g., using n-BuLi or s-BuLi), you cannot use protic solvents. You must break the amine aggregates using a Lewis base.

The Fix: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) .

  • Mechanism: TMEDA coordinates to the lithium species and disrupts the hydrogen-bond network of the spiro amine, effectively acting as a "molecular grease."

  • Dosage: 1.1 to 2.0 equivalents relative to the amine.

Step-by-Step Protocol:

  • Suspend the spiro amine in the non-polar solvent (e.g., Toluene or Et₂O).

  • Add 1.1 eq of TMEDA at room temperature.

  • Observation: You should see the suspension clear up or become a fine translucent dispersion.

  • Cool to the required temperature (e.g., -78 °C).

  • Add the organolithium reagent dropwise. The lithiated species is often more soluble than the free base due to the formation of soluble Li-TMEDA complexes.

Strategy B: The "Greasy" Protecting Group

If the free amine is too stubborn, you must modify the surface properties of the molecule.

  • Avoid: Cbz or Fmoc (too polar/aromatic, often lead to π-stacking insolubility).

  • Use: Boc (tert-butyloxycarbonyl) or Silyl groups (TBS/TIPS) .

    • The tert-butyl group acts as a lipophilic "buoy," significantly increasing solubility in hexane/toluene.

    • Note: If your reaction requires a free N-H (e.g., directed lithiation), use an in-situ protection strategy with TMSCl (Trimethylsilyl chloride) before adding the strong base.

Purification Support: The "Streaking" Issue

User Query: "My spiro amine dissolves in DCM, but when I try to purify it on silica gel using Hexane/EtOAc, it streaks badly and I lose mass. Why?"

The Mechanism of Failure

Spiro amines are basic. Standard silica gel is acidic (


 due to surface silanols).
  • Protonation: The amine accepts a proton from the silica surface.

  • Ionic Locking: The resulting ammonium species binds ionically to the silica.

  • Result: The compound "streaks" (elutes over a huge volume) or sticks permanently at the baseline.

Standard Operating Procedure (SOP) for Purification
ParameterStandard Condition (Avoid)Spiro-Optimized Condition (Use)
Stationary Phase Standard Silica (60 Å)Amine-Functionalized Silica (KP-NH) or Basic Alumina
Mobile Phase Modifier None1-5% Triethylamine (TEA) or 1% NH₃ in MeOH
Solvent System Hexane / EtOAcDCM / MeOH / NH₃ (aq) (e.g., 90:9:1)
The "DCM/MeOH/NH3" Gold Standard

For stubborn spiro amines that require normal phase purification, use the following solvent mixture (often called "Magic Mix" in med-chem labs):

Recipe:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: A premixed solution of 10% (7N NH₃ in Methanol) in DCM.

  • Gradient: Run from 0% B to 50% B.

Why this works: The ammonia (


) competes for the silanol sites, effectively "capping" the acidic surface and allowing your spiro amine to pass through without ionic drag.

SilicaInteraction cluster_0 Standard Conditions (Streaking) cluster_1 Modified Conditions (Clean Elution) Silica Silica Surface (Si-OH) Bind Ionic Bond Formed (Stuck on Column) Silica->Bind Amine Spiro Amine (R2NH) Amine->Bind Silica2 Silica Surface (Si-OH) Modifier Modifier (TEA or NH3) Silica2->Modifier Preferential Binding Amine2 Spiro Amine (R2NH) Modifier->Amine2 Blocks Sites Elute Amine Elutes Freely Amine2->Elute

Figure 2: Competitive inhibition on silica. Basic modifiers (TEA/NH3) occupy the acidic silanol sites, preventing the spiro amine from sticking.

FAQ: Specific Scenarios

Q: Can I use salt formation to improve solubility in non-polar solvents? A: generally, no . Salts (HCl, TFA) increase polarity and lattice energy, making them insoluble in toluene/hexane.

  • Exception:Lipophilic salts . Forming a salt with a "greasy" counter-ion like B(C₆F₅)₄⁻ (BARF) or using a long-chain sulfonic acid (e.g., dodecylbenzenesulfonic acid) can sometimes solubilize amines in non-polar media, but this is rarely useful for subsequent lithiation chemistry.

Q: My spiro amine is an oil, but it still won't dissolve in hexane. It forms a second phase. A: This is "oiling out." The amine is more stable interacting with itself (liquid-liquid phase separation) than with the hexane.

  • Troubleshoot: Add a "bridge" solvent.[1] Add 5-10% MTBE (Methyl tert-butyl ether) or THF to the hexane. This usually creates a single phase without compromising the non-polar nature too drastically.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Biotage Knowledge Blog. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocycles using Organolithium Reagents. Chemical Reviews. Link

Sources

Minimizing side reactions during the functionalization of spiro[4.4]non-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SP-44-FUNC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Skeletal Rearrangement and Stereochemical Loss

Executive Summary: The "Loaded Spring" Problem

Welcome to the technical support hub for spiro[4.4]non-7-ene . If you are accessing this guide, you are likely encountering one of three issues:

  • Skeletal Rearrangement: Your NMR shows a fused bicycle (e.g., hydrindane system) instead of a spirocycle.

  • Unexpected Diastereomers: You are observing "anti-Bredt" like selectivity or unexpected facial attack.

  • Polymerization/Oligomerization: Your material is turning into an insoluble gum during radical functionalization.

The Core Challenge: The spiro[4.4]non-7-ene scaffold possesses significant torsional strain (~5-7 kcal/mol higher than fused analogs) and a unique steric environment. The spiro-center acts as a "neopentyl-like" pivot. Under acidic conditions, the relief of strain drives Wagner-Meerwein rearrangements , destroying the spiro junction. Furthermore, the spiro center creates a "gem-dialkyl" steric wall, forcing reagents to attack the alkene from the least hindered face (typically anti to the bulky substituents on the saturated ring).

Critical Troubleshooting Modules
Module A: Epoxidation & Oxidative Handling

Target: 1,2-Epoxyspiro[4.4]nonane

The Issue: Using standard m-CPBA (meta-chloroperoxybenzoic acid) often yields a mixture of the desired epoxide and a rearranged ketone (spiro-pinacol rearrangement product). The acidic byproduct (m-chlorobenzoic acid) catalyzes the opening of the epoxide, triggering a 1,2-alkyl shift driven by strain relief.

Corrective Protocol (Buffered Prilezhaev Reaction): To maintain the spiro-integrity, you must neutralize the reaction environment in situ.

ParameterStandard Condition (RISK)Optimized Condition (SAFE)
Reagent m-CPBA (1.1 equiv)m-CPBA (1.05 equiv) + Na₂HPO₄ (2.0 equiv)
Solvent DCM (unbuffered)DCM (anhydrous)
Temperature 0°C to RT0°C strictly , quench at <5°C
Quench Sat. NaHCO₃ washPour into vigorously stirring 10% Na₂SO₃ / Sat. NaHCO₃ (1:1)

Step-by-Step Workflow:

  • Dissolve spiro[4.4]non-7-ene (1.0 mmol) in DCM (10 mL).

  • Add finely powdered Na₂HPO₄ (2.0 mmol) directly to the flask. Stir for 10 mins.

  • Cool to 0°C.

  • Add m-CPBA portion-wise over 15 minutes. Do not dump it in all at once; local acid concentration spikes cause rearrangement.

  • Monitor by TLC. Upon consumption, pour immediately into the basic reductive quench.

Mechanistic Insight: The phosphate buffer scavenges the benzoic acid byproduct as it forms, preventing protonation of the epoxide oxygen. Protonation would weaken the C-O bond, inviting the migration of the spiro-carbon bond (Wagner-Meerwein shift).

Module B: Cyclopropanation (Simmons-Smith)

Target: Spiro[4.4]nonane-cyclopropane hybrids

The Issue: Low yields or recovery of starting material due to steric bulk of the spiro center blocking the approach of the zinc carbenoid.

Corrective Protocol (Furukawa Modification): Standard Zn-Cu couples are often too heterogeneous and bulky. Use the Furukawa reagent (Et₂Zn + CH₂I₂) for a homogeneous, more reactive species.

Troubleshooting Guide:

  • Problem: Incomplete conversion.

    • Fix: The spiro center exerts steric hindrance. Use DCE (1,2-dichloroethane) as solvent and heat to 60°C. The Furukawa reagent is thermally stable enough for this, unlike the standard Simmons-Smith reagent.

  • Problem: Lewis-Acid catalyzed polymerization.

    • Fix: ZnI₂ (byproduct) is a Lewis Acid. If your substrate has acid-sensitive groups (acetals, silyl ethers), add DME (dimethoxyethane) (1.0 equiv) to coordinate the Zinc species and attenuate Lewis acidity.

Module C: Hydroboration-Oxidation

Target: Spiro[4.4]nonan-1-ol

The Issue: Regioselectivity is generally good (anti-Markovnikov), but stereoselectivity is often misjudged.

Stereochemical Rule: Reagents will attack the alkene from the face away from the most bulky group on the adjacent ring. If the saturated ring is unsubstituted, the attack is governed by the envelope conformation of the cyclopentene ring.

Protocol for High Diastereoselectivity:

  • Use 9-BBN instead of BH₃·THF.

  • Why? BH₃ is small and reacts fast, leading to lower facial selectivity. 9-BBN is bulky; its approach is strictly controlled by the spiro-sterics, yielding >95:5 diastereomeric ratios (typically trans to the spiro-bulk).

Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways. Note how "Acidic Conditions" almost invariably lead to skeletal failure (Rearrangement).

SpiroReactivity Start Spiro[4.4]non-7-ene (Substrate) Decision Functionalization Route Start->Decision Route_Ox Epoxidation (m-CPBA) Decision->Route_Ox Route_C Cyclopropanation (Simmons-Smith) Decision->Route_C Cond_Acid Unbuffered / Acidic (Standard mCPBA) Route_Ox->Cond_Acid High H+ Cond_Buffer Buffered (Na2HPO4) Route_Ox->Cond_Buffer Neutral pH Mech_Shift Wagner-Meerwein Shift (1,2-migration) Cond_Acid->Mech_Shift Protonation of O Result_Epoxide Intact Spiro-Epoxide (Target) Cond_Buffer->Result_Epoxide Kinetic Control Result_Rearrange Skeletal Rearrangement (Fused Bicycles/Ketones) Mech_Shift->Result_Rearrange

Figure 1: Reaction pathway analysis showing the critical dependency of skeletal integrity on pH control.

Frequently Asked Questions (FAQ)

Q1: I attempted a hydrogenation using Pd/C in Methanol, but my product mass is M+32. What happened? A: You likely triggered a solvolytic ring opening. In alcoholic solvents, the spiro-center can undergo strain-induced ring opening catalyzed by trace acid on the Pd/C surface.

  • Fix: Switch solvent to Ethyl Acetate or Hexane . Avoid protic solvents for hydrogenations of strained spirocycles.

Q2: Can I use aqueous acid to hydrolyze the epoxide to a diol? A: Absolutely not. Aqueous acid will trigger the "Spiro-Pinacol" rearrangement, converting your epoxide into a fused bicyclic ketone or an aldehyde, destroying the spiro stereocenter.

  • Fix: To open the epoxide, use basic nucleophiles (e.g., NaOH/H₂O) or catalytic HClO₄ in a strictly controlled environment, though basic hydrolysis is far safer for the skeleton.

Q3: Why does my NMR show line broadening at the methylene protons next to the spiro center? A: This is normal. Spiro[4.4]nonanes exhibit conformational fluxionality (envelope flipping) of the cyclopentane rings. At room temperature, this exchange can be intermediate on the NMR time scale.

  • Fix: Run the NMR at -40°C to freeze the conformers or at +50°C to average them for a sharper spectrum.

References & Authoritative Sources
  • Semmelhack, M. F., et al. "Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene.[1] Synthesis and properties. Effects of spiroconjugation." Journal of the American Chemical Society, 1973.

    • Relevance: Foundational text on the synthesis and strain properties of the spiro[4.4]nonane system.

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001.[2]

    • Relevance: Definitive guide on the Furukawa modification (Et2Zn) required for sterically hindered alkenes.

  • Wang, Z., et al. "Synthesis of spiro[4.4]nonane-containing functional organic molecules."[3] Tetrahedron Chem, 2024.[3]

    • Relevance: Modern review of functionalization strategies and stability of the spiro[4.4] scaffold.

  • Paquette, L. A. "The Development of Polyquinane Chemistry." Topics in Current Chemistry, 1984.

    • Relevance: Discusses the "gem-dialkyl" effect and Wagner-Meerwein rearrangement risks in fused and spiro cyclopentanoids.

  • Niemeyer, H. M. "Conformation and reactivity of spiro[4.4]nonane derivatives." Journal of Chemical Research, 1999.

    • Relevance: Detailed analysis of the steric "inside-outside" attack preferences on the spiro[4.4] alkene.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Azaspiro[4.4]non-7-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and structural novelty. The 2-azaspiro[4.4]nonane framework, in particular, serves as a key building block in the synthesis of complex bioactive molecules.[1][2] Accurate and unambiguous structural elucidation is the bedrock of successful synthesis and downstream applications. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as an indispensable tool for confirming molecular structure.

This technical guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 2-azaspiro[4.4]non-7-ene hydrochloride. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related fragments to offer a robust and scientifically grounded analysis. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, comparing them with the known spectra of cyclopentene and pyrrolidine hydrochloride to illuminate the structural nuances of this spirocyclic system.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a unique fusion of a pyrrolidine ring and a cyclopentene ring, joined at a spirocyclic carbon. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons.

Below is a predicted ¹H NMR spectrum, detailing the anticipated signals for each unique proton environment. The numbering convention used for proton assignment is illustrated in the diagram below.

Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted IntegrationRationale for Prediction
N⁺H₂ ~9.0 - 10.5Broad singlet2HThe ammonium protons are highly deshielded due to the positive charge on the nitrogen and will appear as a broad signal due to rapid exchange and quadrupolar coupling.[3][4]
H-7, H-8 ~5.8 - 6.0Multiplet2HOlefinic protons in a cyclopentene ring typically appear in this region. Due to the symmetry of the cyclopentene moiety, these protons are chemically equivalent and will likely appear as a single multiplet.[5][6]
H-1, H-3 ~3.4 - 3.7Multiplet4HThese protons are alpha to the positively charged nitrogen atom, leading to significant deshielding. The spirocyclic nature may induce some diastereotopicity, leading to a complex multiplet.
H-6 ~2.5 - 2.8Multiplet2HAllylic protons are deshielded compared to simple alkanes and typically appear in this range.[7]
H-5 ~2.3 - 2.6Multiplet2HThese allylic protons are also in a similar chemical environment to the H-6 protons.

Comparative Spectral Analysis

To understand the predicted spectrum of this compound, it is instructive to compare it with the known ¹H NMR spectra of its constituent fragments: cyclopentene and pyrrolidine hydrochloride.

Cyclopentene: The Olefinic Moiety

The ¹H NMR spectrum of cyclopentene provides a baseline for the signals of the unsaturated portion of our target molecule.

  • Olefinic Protons (H-1, H-2): In cyclopentene, these protons appear around 5.73 ppm as a multiplet.[5] This is in close agreement with our prediction for H-7 and H-8 in the spirocycle.

  • Allylic Protons (H-3, H-5): The allylic protons in cyclopentene are found at approximately 2.30 ppm.[5] This provides a strong basis for our prediction for the H-5 and H-6 protons in this compound.

  • Other Aliphatic Protons (H-4): The remaining aliphatic protons in cyclopentene resonate around 1.82 ppm.[5]

Pyrrolidine Hydrochloride: The Saturated Heterocycle

The spectrum of pyrrolidine hydrochloride helps in predicting the chemical shifts of the protons on the saturated, nitrogen-containing ring.

  • Protons Alpha to N⁺ (H-2, H-5): In pyrrolidine hydrochloride, the protons adjacent to the ammonium nitrogen are significantly deshielded and appear at a downfield chemical shift. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen.

  • Protons Beta to N⁺ (H-3, H-4): The protons further away from the nitrogen appear at a more upfield position, but are still deshielded compared to a simple alkane.

  • N⁺H₂ Protons: The ammonium protons in pyrrolidine hydrochloride give a broad signal at a high chemical shift, often above 9 ppm, which is consistent with our prediction.[8]

Key Spectral Features and Interpretive Insights

  • Downfield Shift of α-Protons: The most significant feature in the predicted spectrum is the substantial downfield shift of the protons at positions 1 and 3. This is a direct consequence of the inductive effect of the adjacent positively charged nitrogen atom. This deshielding is a hallmark of amine salts.[9]

  • Olefinic and Allylic Signals: The signals for the cyclopentene moiety (H-5, H-6, H-7, and H-8) are expected to be largely unperturbed by the pyrrolidine ring, with their chemical shifts remaining in the characteristic olefinic and allylic regions.

  • The Spirocyclic Center: The quaternary spiro carbon (C-4) introduces rigidity to the molecule. This can lead to diastereotopicity for the methylene protons on both rings, potentially resulting in more complex multiplets than would be observed in the individual cyclic components.

  • Solvent Effects: The chemical shift of the N⁺H₂ protons is highly dependent on the solvent, concentration, and temperature.[3][4] In a protic solvent like D₂O, these protons would exchange with deuterium and the signal would disappear, which can be a useful diagnostic experiment.

Experimental Protocol Considerations

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental parameters should be considered:

  • Solvent: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are common choices. Chloroform-d (CDCl₃) may also be used, but solubility could be a concern. The choice of solvent will influence the chemical shifts, particularly of the N⁺H₂ protons.[3]

  • Referencing: The spectrum should be referenced to a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.

  • Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. The relaxation delay should be optimized to ensure accurate integration, especially for the broad N⁺H₂ signal.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument setup Set acquisition parameters (scans, relaxation delay) instrument->setup acquire Acquire ¹H NMR spectrum setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectrum to internal standard (TMS) or residual solvent peak process->reference integrate Integrate all signals reference->integrate analyze Assign peaks and analyze coupling patterns integrate->analyze

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are a composite of its cyclopentene and pyrrolidine hydrochloride components. The key diagnostic features are the downfield signals of the protons alpha to the ammonium nitrogen and the characteristic olefinic and allylic protons of the cyclopentene ring. This comparative guide provides a solid foundation for researchers to interpret the experimental spectrum of this and related spirocyclic compounds, facilitating unambiguous structure confirmation in their synthetic endeavors.

References

  • SpectraBase. 1-(2-Chloroethyl)pyrrolidine hydrochloride - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. Cyclopentene. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. [Link]

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Wiley Online Library. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • PubMed. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • University of Calgary. 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • MDPI. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Leeds. H NMR Spectroscopy. [Link]

  • ScienceDirect. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Link]

  • Figshare. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • PubChem. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • MySkinRecipes. 1-azaspiro[4.4]non-7-ene hydrochloride. [Link]

Sources

Mass spectrometry fragmentation patterns of 2-azaspiro[4.4]non-7-ene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-azaspiro[4.4]non-7-ene Derivatives

Executive Summary The shift from planar, aromatic drug scaffolds to three-dimensional (


-rich) architectures has elevated the importance of spirocyclic systems in medicinal chemistry. Among these, 2-azaspiro[4.4]non-7-ene  represents a high-value scaffold due to its ability to orient substituents in non-planar vectors, improving solubility and target selectivity.

This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of this scaffold. Unlike fused bicyclic systems (e.g., isoindolines) which often aromatize under MS conditions, the 2-azaspiro[4.4]non-7-ene scaffold exhibits a unique fragmentation signature driven by Retro-Diels-Alder (RDA) reactions and strain-relief ring openings .

Part 1: The Scaffold & The Challenge

The "Product": 2-azaspiro[4.4]non-7-ene

  • Core Structure: A spiro-junction connecting a saturated pyrrolidine ring (containing the secondary amine) and an unsaturated cyclopentene ring.

  • Molecular Formula (Core):

    
     (MW 
    
    
    
    123.2 Da).
  • Analytical Challenge: The quaternary spiro-carbon is sterically hindered and metabolically stable, but under high-energy collision conditions (CID), it directs fragmentation into two distinct orthogonal pathways.

Comparison of Analytical Approaches (Alternatives) The choice of ionization and fragmentation modes drastically alters the observed spectral fingerprint.

FeatureMethod A: ESI-MS/MS (Recommended) Method B: EI-MS (Traditional) Method C: APCI (Alternative)
Ion Type Even-electron

Odd-electron Radical

Mixed (

,

)
Primary Mechanism Charge-Remote Fragmentation & RDARadical-directed

-cleavage
Thermal degradation + Protonation
Structural Insight Preserves spiro-connectivity; reveals substituents.High fragmentation; often loses molecular ion.[1][2]Good for non-polar derivatives.
Sensitivity High (due to basic nitrogen).Low (requires derivatization).Medium.

Part 2: Fragmentation Mechanisms (Deep Dive)

The fragmentation of 2-azaspiro[4.4]non-7-ene derivatives is governed by two competing forces: the basicity of the nitrogen (charge localization) and the relief of ring strain in the unsaturated cycle.

Mechanism 1: The Retro-Diels-Alder (RDA) Reaction

This is the diagnostic signature of the "7-ene" moiety. Unlike saturated spirocycles, the double bond at C7 facilitates a concerted RDA mechanism, ejecting neutral alkene fragments (typically ethylene or substituted alkenes).

  • Trigger: Protonation on the amine or remote charge stabilization.

  • Observation: Loss of 28 Da (

    
    ) or equivalent from the carbocyclic ring.
    
  • Significance: Confirms the integrity of the unsaturated ring.

Mechanism 2: Nitrogen-Directed Ring Opening

The "2-aza" ring (pyrrolidine) drives fragmentation via


-cleavage. In ESI, the protonated nitrogen triggers a ring-opening that is often followed by hydrogen rearrangement.
  • Trigger: Inductive cleavage at the spiro-carbon.

  • Observation: Formation of iminium ions (e.g.,

    
     70 for unsubstituted pyrrolidine rings).
    

Part 3: Visualization of Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 2-azaspiro[4.4]non-7-ene derivative.

FragmentationPathways Parent Parent Ion [M+H]+ (Intact Spiro Scaffold) RDA_TS Retro-Diels-Alder Transition State Parent->RDA_TS Pathway A (Carbocycle) Alpha_Cleavage N-Directed Alpha-Cleavage Parent->Alpha_Cleavage Pathway B (Heterocycle) Frag_RDA Diene Fragment Ion [M - C2H4]+ RDA_TS->Frag_RDA -28 Da Neutral_Ethylene Neutral Loss: Ethylene (28 Da) RDA_TS->Neutral_Ethylene Ring_Open Open-Chain Iminium Ion Alpha_Cleavage->Ring_Open Isomerization Frag_Amine Pyrrolidine Fragment (m/z ~70) Ring_Open->Frag_Amine H-Shift & Cleavage

Figure 1: Competing fragmentation pathways. Pathway A (Left) is diagnostic for the unsaturated 7-ene ring via RDA. Pathway B (Right) characterizes the amine substitution.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol includes a "Trap & Release" validation step to confirm the spiro-connectivity.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50

    
    :MeCN + 0.1% Formic Acid.
    
    • Why Formic Acid? The spiro-amine is basic; acidic pH ensures

      
       dominance (ESI efficiency).
      
Step 2: LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Reasoning: CSH columns provide better peak shape for basic amines than standard C18.

  • Gradient: 5% to 95% B over 5 mins (A: Water + 0.1% FA; B: MeCN + 0.1% FA).

Step 3: MS Parameters (Q-TOF or Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at CE = 10, 30, and 50 eV.

    • Validation Check: At 10 eV, the molecular ion

      
       should be the base peak (>90% intensity). If fragmentation is observed at 10 eV, the compound may be thermally degrading in the source (check APCI).
      
Step 4: Data Interpretation Workflow

Workflow Sample Sample Injection MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 Filter Isotope Pattern Check (Confirm C/N count) MS1->Filter MS2 MS/MS (CE Ramp) Filter->MS2 Analysis Diagnostic Ion Search MS2->Analysis

Figure 2: Analytical workflow for structural confirmation.

Part 5: Diagnostic Data Tables

Table 1: Diagnostic Ions for Core Scaffold Based on Core MW = 123.19 Da (Unsubstituted)

m/z (approx)Ion IdentityOriginInterpretation
124.2

ParentIntact protonated molecule.
96.1

RDA ProductCritical Diagnostic. Loss of

from the 7-ene ring. Confirms unsaturation.
70.1

Pyrrolidine RingCleavage of the spiro-junction. Indicates unsubstituted nitrogen ring.
79-81

CarbocycleComplex rearrangement retaining the carbocycle (less common in ESI).

Table 2: Comparison with Fused Analogs

FeatureSpiro[4.4]non-7-ene Fused (e.g., Tetrahydroindole)
RDA Activity High (Facile loss of alkene)Low (Requires ring opening first)
Aromatization Rare (Requires multiple H-losses)Common (Driving force to indole)
Stereochemistry Retains 3D info in fragmentsOften planarizes

References

  • Setner, B., et al. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag. Journal of Mass Spectrometry.

    • Context: Establishes the stability of the saturated azaspiro[4.4] core under ESI conditions.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Asakawa, D., et al. (2020).[3] In-Source Fragmentation of Phenethylamines... identified as spiro[2.5]octadienyliums. Analytical Chemistry.

    • Context: Illustrates the formation and stability of spiro-cation intermedi
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports.

    • Context: Comprehensive review of ESI fragmentation rules, including charge-remote fragment

Sources

A Comparative Guide to Validating Stereochemistry in Substituted 2-Azaspiro[4.4]non-7-ene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the synthesis of complex scaffolds such as substituted 2-azaspiro[4.4]non-7-enes presents a significant challenge in unequivocally assigning the stereochemistry of the final products. This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical validation of these spirocyclic compounds, offering insights into the causality behind experimental choices and presenting supporting data to aid in methodological selection.

The 2-azaspiro[4.4]nonane core is a key structural motif found in a number of bioactive natural products.[1][2] The controlled synthesis of substituted derivatives of this scaffold is of significant interest for the development of novel therapeutic agents. Given that different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, rigorous stereochemical validation is a prerequisite for advancing drug candidates.[3][4]

This guide will explore and compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) for the determination of both relative and absolute stereochemistry in substituted 2-azaspiro[4.4]non-7-ene compounds. Additionally, Vibrational Circular Dichroism (VCD) will be discussed as a powerful complementary technique for determining absolute configuration in solution.

Determining Relative Stereochemistry: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the relative stereochemistry of molecules in solution.[5] For rigid or semi-rigid structures like the 2-azaspiro[4.4]non-7-ene core, through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments are particularly informative.[6][7][8]

Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a phenomenon where the magnetization of a nucleus is altered upon the saturation of a nearby nucleus.[9][10] This effect is highly dependent on the internuclear distance, with a relationship proportional to 1/r⁶, where r is the distance between the two nuclei.[6] Consequently, NOE signals are typically observed between protons that are less than 5 Å apart.[10]

In the context of a substituted 2-azaspiro[4.4]non-7-ene, an NOE correlation between a substituent on the pyrrolidine ring and a substituent on the cyclopentene ring would provide strong evidence for their cis relationship. Conversely, the absence of such a correlation would suggest a trans arrangement.

Experimental Protocol: 2D NOESY

A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a robust method for comprehensively mapping all NOE interactions within a molecule.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azaspiro[4.4]non-7-ene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Key parameters to optimize include the mixing time (τₘ), which is typically set to be on the order of the T₁ relaxation time of the protons of interest (e.g., 500-800 ms).

  • Data Processing and Analysis: Process the 2D data to generate a contour plot. Cross-peaks in the NOESY spectrum indicate NOE correlations between the corresponding protons on the diagonal. The volume of the cross-peaks is proportional to the strength of the NOE and inversely proportional to the distance between the protons.

NOESY_Workflow cluster_NMR NMR Spectrometer cluster_Processing Data Processing cluster_Analysis Analysis Sample Substituted 2-azaspiro[4.4]non-7-ene in solution Acquisition 2D NOESY Pulse Sequence (Varying Mixing Time) Sample->Acquisition Excite & Evolve FID Free Induction Decay (FID) Data Acquisition->FID Detect Signal FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Spectrum 2D NOESY Spectrum Phasing->Spectrum Cross_Peaks Identify Cross-Peaks Spectrum->Cross_Peaks Stereochemistry Assign Relative Stereochemistry Cross_Peaks->Stereochemistry Correlate Spatial Proximity

Unambiguous Determination of Absolute Stereochemistry

While NMR can reveal the relative arrangement of atoms, it generally cannot determine the absolute configuration of a chiral molecule. For this, other techniques are required.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute stereochemistry of a molecule.[4][11][12] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.[13]

The determination of absolute configuration is typically achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of a heavy atom in the molecule.[11][13] The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to 0 suggests the correct assignment, while a value near 1 indicates that the inverted structure is correct.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is often growing a single crystal of sufficient quality. This typically involves dissolving the purified compound in a suitable solvent system and allowing the solvent to slowly evaporate, or using techniques such as vapor diffusion or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by analyzing the anomalous scattering data.

XRay_Workflow Compound Purified 2-azaspiro[4.4]non-7-ene Crystallization Grow Single Crystal Compound->Crystallization Crystal High-Quality Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Data Diffraction Pattern Diffraction->Data Solution Structure Solution & Refinement Data->Solution Structure 3D Molecular Structure (Absolute Stereochemistry) Solution->Structure

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration in solution, which is often the biologically relevant state.[14][16]

The modern application of VCD involves comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known absolute configuration using Density Functional Theory (DFT).[14][15] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.[17][18]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve 5-15 mg of the purified compound in a suitable solvent (e.g., CDCl₃, CCl₄). The sample is recoverable.[15]

  • Data Acquisition: Measure the VCD and IR spectra simultaneously using a commercial VCD spectrometer.[14]

  • Computational Modeling: Perform DFT calculations to predict the VCD spectrum for one enantiomer of the molecule.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.

Separation and Analysis of Enantiomers: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers.[3][19][20] This technique is crucial for determining the enantiomeric purity of a sample and for isolating individual enantiomers for further characterization.

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.[19][21] A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phases to achieve optimal separation.[21][22]

Experimental Protocol: Chiral HPLC

  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based) and mobile phase system (normal-phase or reversed-phase) based on the properties of the analyte.

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and record the chromatogram. The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee).

Comparative Analysis of Techniques

Technique Information Provided Sample Requirements Strengths Limitations
NMR (NOESY) Relative Stereochemistry5-10 mg, solubleNon-destructive, provides detailed structural information in solution.[23][24]Cannot determine absolute configuration; requires a relatively rigid molecule for clear NOEs.
X-ray Crystallography Absolute StereochemistryHigh-quality single crystalUnambiguous determination of 3D structure.[4][11][13]Crystal growth can be a significant bottleneck; solid-state conformation may differ from solution.[25]
Vibrational Circular Dichroism (VCD) Absolute Stereochemistry5-15 mg, solubleDetermines absolute configuration in solution; no need for crystallization or derivatization.[15][18]Requires computational resources for spectral prediction; can be sensitive to conformational flexibility.[17]
Chiral HPLC Enantiomeric Purity, SeparationSoluble sampleExcellent for quantifying enantiomeric ratios and for preparative separation.[3][22]Does not provide structural information; method development can be time-consuming.[21]

Best Practices and Integrated Approaches

For a comprehensive and unambiguous validation of the stereochemistry of substituted 2-azaspiro[4.4]non-7-ene compounds, an integrated approach is highly recommended.

  • Initial Assessment with NMR: Begin with a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) to determine the planar structure and relative stereochemistry.

  • Enantiomeric Purity and Separation: Develop a chiral HPLC method to confirm the enantiomeric purity of the sample and to separate the enantiomers if a racemic mixture is obtained.

  • Absolute Configuration Determination:

    • If suitable crystals can be obtained, single-crystal X-ray crystallography provides the most definitive assignment of absolute stereochemistry.[4][11]

    • In the absence of suitable crystals, VCD offers a powerful alternative for determining the absolute configuration in solution.[14][15] The results from VCD can be correlated with the separated enantiomers from chiral HPLC.

By strategically combining these powerful analytical techniques, researchers and drug development professionals can confidently and accurately assign the complete stereochemistry of novel substituted 2-azaspiro[4.4]non-7-ene compounds, a critical step in advancing new therapeutic agents.

References

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PMC. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Pakistan Journal of Scientific & Industrial Research. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. Available at: [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. Available at: [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. (2011). The Royal Society of Chemistry. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]

  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts. Available at: [Link]

  • Video: Nuclear Overhauser Enhancement (NOE). (2024). JoVE. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2005). University of Wollongong. Available at: [Link]

  • SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO- [4.4]NON-8-EN-7-ONE. HETEROCYCLES. Available at: [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026). ResearchGate. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2024). University of Wollongong. Available at: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. Available at: [Link]

  • Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. NIH. Available at: [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Technology Networks. Available at: [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]

  • The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances. Available at: [Link]

Sources

Safety Operating Guide

2-azaspiro[4.4]non-7-ene hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 2-azaspiro[4.4]non-7-ene hydrochloride , a specialized spirocyclic amine salt used in medicinal chemistry.

Notice: As a research chemical with limited specific toxicological data, this compound must be handled under the "Worst-Case Scenario" principle, treating it as a hazardous irritant and potential acute toxin (Class: Secondary Amine Hydrochloride).

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste stream. This compound is a hydrochloride salt of a secondary spiro-amine.

Property Data / Classification
Chemical Name This compound
Chemical Class Spiro-cyclic Secondary Amine Salt
Physical State Solid (Crystalline powder) or Aqueous Solution
Acidity (pH) Acidic in solution (pH ~4–5 due to HCl salt)
Stability Stable; hygroscopic.[1][2] Incompatible with Strong Oxidizers & Bases.
GHS Hazards WarningH302: Harmful if swallowed (Acute Tox.[3][4][5] 4) • H315: Causes skin irritation [6] • H319: Causes serious eye irritation [3][4][5][6] • H335: May cause respiratory irritation
RCRA Status Non-Listed (Not P- or U-listed). Must be evaluated for characteristics (D-codes) if mixed with solvents.

Part 2: Disposal Decision Workflow

The following logic gate ensures compliance with environmental safety standards (EPA/RCRA) and laboratory best practices.

DisposalWorkflow Start Waste Generation: 2-azaspiro[4.4]non-7-ene HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixture/Stock Soln) StateCheck->LiquidWaste Liquid SegregateSolid Segregate as: Solid Toxic Waste SolidWaste->SegregateSolid SolventCheck Contains Organic Solvents? LiquidWaste->SolventCheck AqueousCheck Aqueous Only? SolventCheck->AqueousCheck No SegregateOrg Segregate as: Flammable/Toxic Organic Waste SolventCheck->SegregateOrg Yes (e.g., DCM, MeOH) SegregateAq Segregate as: Acidic Toxic Aqueous Waste AqueousCheck->SegregateAq Yes Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' SegregateOrg->Labeling SegregateAq->Labeling SegregateSolid->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision workflow for the segregation and disposal of spiro-amine salts.

Part 3: Step-by-Step Disposal Protocol

Segregation & Collection

Strict Prohibition: Do NOT pour this compound down the drain. Even if water-soluble, amine salts can be toxic to aquatic life and may react with bleach or other oxidizers in plumbing systems to form chloramines.

  • Solid Waste:

    • Collect pure solid or contaminated debris (gloves, weighing boats) in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Compatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as this may cause exothermic reactions.

  • Liquid Waste:

    • Organic Solutions: If dissolved in methanol, DMSO, or DCM, dispose of in the "Organic Solvents" waste stream (Halogenated vs. Non-Halogenated depending on the solvent).

    • Aqueous Solutions: Collect in a dedicated "Aqueous Toxic" waste container. Ensure the container is compatible with acidic solutions (pH < 7).

Packaging Requirements
  • Primary Container: Use chemically resistant containers (Glass, HDPE, or PP).

  • Secondary Containment: Transport all waste bottles in a secondary tub or bucket to prevent spills during internal transit.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Labeling (The "Cradle-to-Grave" Tracking)

Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: "this compound" (Do not use abbreviations or structural formulas alone).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • Constituents: List all solvents if in solution (e.g., "1% Compound in 99% Methanol").

Neutralization (Optional / Expert Only)

Note: This step is rarely required for small-scale research waste sent to commercial incinerators. Perform only if local EHS regulations mandate pH adjustment.

  • Setup: Work in a fume hood.

  • Dilution: Dilute the aqueous waste 1:10 with water.

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

  • Observation: The free amine (2-azaspiro[4.4]non-7-ene) may precipitate as an oil or solid as the pH rises above 9.

  • Result: The waste is now basic and contains the free amine. It must still be disposed of as hazardous waste , but the corrosive acid hazard is removed.

Part 4: Emergency Procedures (Spills)

ScenarioProtocol
Solid Spill 1. Isolate: Evacuate immediate area if dust is airborne.2.[4] PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of irritant dust).3. Clean: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.4. Decontaminate: Wipe surface with 1% dilute acetic acid or soap water.
Solution Spill 1. Absorb: Use vermiculite, sand, or commercial spill pads.2. Neutralize: If the solution is highly acidic, sprinkle sodium bicarbonate.3.[7] Disposal: Collect all absorbent material as Solid Hazardous Waste .

References

  • PubChem. (2024). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride (Analogous Structure Safety Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Azaspiro[4.4]nonane (Free Amine Analog). Merck KGaA. Link

  • BenchChem. (2025).[8] Disposal Protocols for Spiro-cyclic Amine Salts.Link

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Environmental Protection Agency. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.